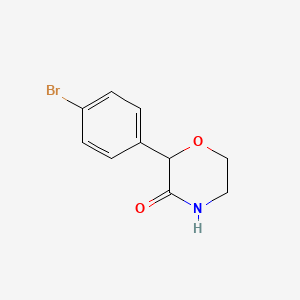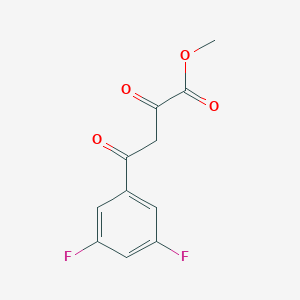
2,2-Dimethyl-5-(((6-methylpyridin-3-YL)amino)methylene)-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-5-[[(6-methyl-3-pyridinyl)amino]methylene]-1,3-Dioxane-4,6-dione is an organic compound with a heterocyclic core. This compound is known for its unique structure, which includes a dioxane ring fused with a pyridine moiety. It is a crystalline colorless solid, sparingly soluble in water, and decomposes on heating with the release of carbon dioxide and acetone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The original synthesis of 2,2-dimethyl-1,3-dioxane-4,6-dione, a related compound, was achieved through a condensation reaction of acetone with malonic acid in acetic anhydride and sulfuric acid . An alternative synthesis involves the reaction of malonic acid with isopropenyl acetate and catalytic sulfuric acid . Another method includes the reaction of carbon suboxide with acetone in the presence of oxalic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2,2-dimethyl-5-[[(6-methyl-3-pyridinyl)amino]methylene]-1,3-Dioxane-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
2,2-dimethyl-5-[[(6-methyl-3-pyridinyl)amino]methylene]-1,3-Dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the synthesis of other complex organic compounds and materials.
Mecanismo De Acción
The mechanism of action of 2,2-dimethyl-5-[[(6-methyl-3-pyridinyl)amino]methylene]-1,3-Dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
Meldrum’s Acid:
Pyridinium Salts: These compounds share the pyridine moiety and exhibit similar reactivity patterns.
Uniqueness
2,2-dimethyl-5-[[(6-methyl-3-pyridinyl)amino]methylene]-1,3-Dioxane-4,6-dione is unique due to its specific combination of a dioxane ring and a pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H14N2O4 |
|---|---|
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
2,2-dimethyl-5-[[(6-methylpyridin-3-yl)amino]methylidene]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C13H14N2O4/c1-8-4-5-9(6-14-8)15-7-10-11(16)18-13(2,3)19-12(10)17/h4-7,15H,1-3H3 |
Clave InChI |
DFKQCSADGRBKBI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)NC=C2C(=O)OC(OC2=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benz[f]indazole](/img/structure/B13920658.png)



![4-Amino-6-bromo-5-cyano-1-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B13920681.png)

![Tert-butyl 5-oxo-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13920690.png)

![Ethyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetate](/img/structure/B13920703.png)





